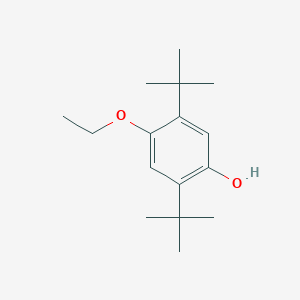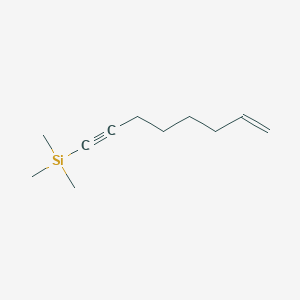
Silane, trimethyl-7-octen-1-ynyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl-7-octen-1-ynyl-, also known as trimethoxy(7-octen-1-yl)silane, is an organosilicon compound with the molecular formula C11H24O3Si. This compound is characterized by the presence of a silane group attached to a 7-octen-1-ynyl chain. It is commonly used in various industrial and research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silane, trimethyl-7-octen-1-ynyl-, can be synthesized through several methods. One common approach involves the reaction of 7-octen-1-ynyl alcohol with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of silane, trimethyl-7-octen-1-ynyl-, often involves large-scale chemical reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Silane, trimethyl-7-octen-1-ynyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The silane group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products have significant applications in different fields, including materials science and organic synthesis .
Aplicaciones Científicas De Investigación
Silane, trimethyl-7-octen-1-ynyl-, finds extensive use in scientific research across multiple disciplines:
Mecanismo De Acción
The mechanism by which silane, trimethyl-7-octen-1-ynyl-, exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form strong covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. These interactions are crucial for its role as a coupling agent and in surface modification applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to silane, trimethyl-7-octen-1-ynyl-, include:
Trimethoxysilane: A simpler silane compound with three methoxy groups attached to silicon.
Vinyltrimethoxysilane: Contains a vinyl group attached to the silicon atom, used in similar applications.
(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidyloxypropyl group, used in the modification of surfaces and materials.
Uniqueness
What sets silane, trimethyl-7-octen-1-ynyl-, apart from these similar compounds is its unique 7-octen-1-ynyl chain. This structural feature imparts distinct chemical properties, making it particularly useful in applications requiring specific surface modifications and enhanced material properties.
Propiedades
Número CAS |
91657-05-5 |
|---|---|
Fórmula molecular |
C11H20Si |
Peso molecular |
180.36 g/mol |
Nombre IUPAC |
trimethyl(oct-7-en-1-ynyl)silane |
InChI |
InChI=1S/C11H20Si/c1-5-6-7-8-9-10-11-12(2,3)4/h5H,1,6-9H2,2-4H3 |
Clave InChI |
VPDUOUQZMQFMKH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


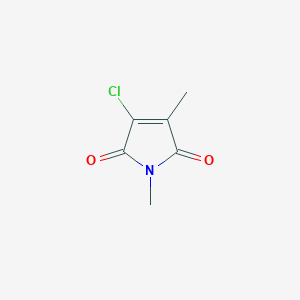
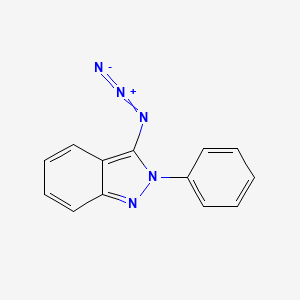
![1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14364945.png)
![5,5'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14364946.png)
![2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid](/img/structure/B14364958.png)

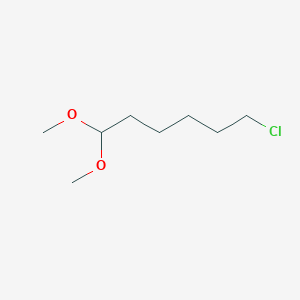
![N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide](/img/structure/B14364972.png)
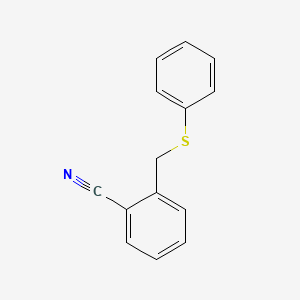
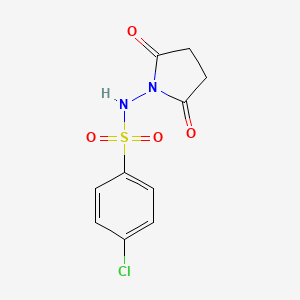
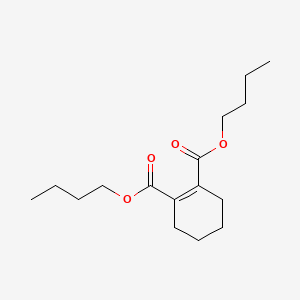
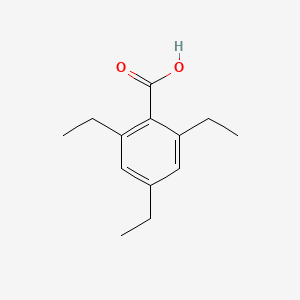
![3-Chloro-4-(morpholin-4-yl)-2H-thieno[2,3-h][1]benzopyran-2-one](/img/structure/B14365009.png)
